molecular formula C9H11N B11763560 4-Cyclobutylpyridine CAS No. 874217-27-3

4-Cyclobutylpyridine

Cat. No.: B11763560
CAS No.: 874217-27-3
M. Wt: 133.19 g/mol
InChI Key: RGWKLQLBNYFJHY-UHFFFAOYSA-N
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Description

4-Cyclobutylpyridine (C₉H₁₁N) is a pyridine derivative featuring a cyclobutyl substituent at the 4-position of the aromatic ring. Key properties include:

  • Molecular Formula: C₉H₁₁N
  • Average Molecular Mass: 133.194 g/mol
  • Monoisotopic Mass: 133.089149 g/mol
  • ChemSpider ID: 25947951 .

The compound is synthesized via a nickel-catalyzed decarboxylative cross-coupling reaction between 4-bromopyridine (4h) and cyclobutanecarboxylic acid. The reaction yields 56% by crude NMR analysis, but the isolated yield drops to 27% due to its volatility . It is isolated as a pale-yellow oil, requiring careful handling during purification.

Properties

IUPAC Name

4-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-8(3-1)9-4-6-10-7-5-9/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWKLQLBNYFJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599414
Record name 4-Cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874217-27-3
Record name 4-Cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of cyclobutyl-substituted piperidines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Cyclobutylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylpyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Key Observations:
  • This rigidity may influence binding affinity in drug design or catalytic processes .
  • Physical Properties : The volatility of 4-Cyclobutylpyridine (oil) contrasts with the solid-state stability of the hydrochloride salt, impacting storage and handling protocols.
  • Synthetic Challenges : The low isolated yield of this compound underscores difficulties in purifying volatile compounds, whereas hydrochloride salts often simplify isolation .

Reactivity and Functionalization

  • This compound : The electron-deficient pyridine ring facilitates electrophilic substitution, but the cyclobutyl group may sterically hinder reactions at the 2- and 6-positions. Its volatility also limits high-temperature applications .
  • 4-(4-Chlorobutyl)pyridine Hydrochloride : The chlorobutyl chain offers a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling further functionalization for drug synthesis. The hydrochloride salt enhances water solubility, a critical property for bioavailability .

Pharmacological and Industrial Relevance

  • This compound: Primarily used in research settings for developing novel catalysts or ligands. Its strained cyclobutyl moiety is of interest in studying conformational effects on aromatic systems .
  • 4-(4-Chlorobutyl)pyridine Hydrochloride : Listed under multiple identifiers (e.g., CAS 149463-65-0, MDL MFCD09952022), this compound serves as a precursor in synthesizing antihistamines or antipsychotics, leveraging the chlorinated side chain for targeted modifications .

Biological Activity

4-Cyclobutylpyridine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclobutyl group. Its molecular formula is C9H11NC_9H_{11}N with a molar mass of approximately 135.19 g/mol. The cyclobutyl moiety introduces steric hindrance, which can influence the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that the compound may modulate various biological pathways by either inhibiting or activating target proteins. The unique steric properties of the cyclobutyl group enhance binding affinity and specificity compared to other pyridine derivatives.

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For instance, it has been reported to inhibit certain phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes such as vasodilation and neurotransmission.

Protein-Ligand Interactions

The binding affinity of this compound to specific proteins has been explored through various assays. The cyclobutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems. This property is essential for drug development, as it can affect the pharmacokinetics of the compound.

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Bromo-4-cyclobutylpyridineBromine substitutionEnhanced electrophilicity
4-Bromo-2-cyclobutylpyridineBromine at position 2Moderate enzyme inhibition
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridineTrifluoromethyl groupIncreased enzyme inhibition

The presence of both bromine and cyclobutyl groups in analogs like 3-bromo-4-cyclobutylpyridine contributes to its distinct chemical reactivity and biological activity compared to this compound.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • PDE Inhibition in Neurological Disorders : A study investigated the effects of this compound on cognitive function in rodent models. Results indicated that the compound significantly improved memory retention and learning capabilities by modulating cyclic nucleotide levels.
  • Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of this compound. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Cardiovascular Applications : A clinical trial assessed the efficacy of this compound as a vasodilator in patients with hypertension. Preliminary results showed promising outcomes, indicating a reduction in blood pressure levels without significant side effects.

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